Ethyltributylphosphonium diethylphosphate

Descripción

Historical Development of Phosphonium-Based Ionic Liquids

The evolution of phosphonium-based ionic liquids represents a fascinating chapter in the broader narrative of ionic liquid development, tracing its origins back to the pioneering work of early researchers who recognized the potential of quaternary phosphonium systems. The historical trajectory of these compounds began in earnest during the 1980s, when the ionic liquid field experienced significant expansion beyond the traditional molten salt systems that had dominated earlier research. This period marked a crucial transition as researchers like Ken Seddon began exploring new frontiers in ionic liquid chemistry, moving away from high-temperature molten salts toward room-temperature systems with enhanced practical applications.

The introduction of phosphonium cations into ionic liquid research represented a strategic departure from the nitrogen-based systems that had previously dominated the field. Early investigations focused on tetraalkylammonium systems, which provided valuable insights into the behavior of quaternary cations in ionic environments. However, the unique electronic properties of phosphorus, with its larger atomic radius and different hybridization characteristics compared to nitrogen, opened new possibilities for ionic liquid design. The development of phosphonium-based systems gained momentum as researchers recognized their superior thermal stability and chemical resistance compared to their nitrogen-containing counterparts.

Warren Ford's exploration of molten tetraalkylammonium tetraalkylborides in the 1970s laid important groundwork for understanding quaternary cation behavior in ionic systems. His work with triethylhexylammonium triethylhexylboride, which exhibited the lowest viscosity among the studied compounds, demonstrated the potential for tailoring ionic liquid properties through careful cation selection. This research proved remarkably prescient, as it included studies of organic reaction rates and biological activity that would later become central themes in modern ionic liquid applications.

The systematic development of phosphonium-based ionic liquids accelerated significantly in the 1990s and 2000s, driven by the growing recognition of their unique advantages. Fraser and MacFarlane's comprehensive work established phosphonium-based ionic liquids as an important sub-class within the broader ionic liquid family, highlighting their potential for industrial applications. This research demonstrated that phosphonium systems could offer superior performance in many applications while providing enhanced safety profiles and operational stability.

The emergence of this compound as a significant research target reflects the culmination of decades of systematic development in phosphonium ionic liquid chemistry. This compound represents the sophisticated understanding of structure-property relationships that has evolved within the field, combining the proven advantages of phosphonium cations with the versatile properties of phosphate anions to create a system optimized for modern applications.

Structural Uniqueness of this compound

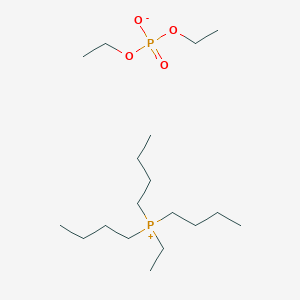

This compound exhibits a distinctive molecular architecture that fundamentally distinguishes it from other ionic liquid systems, incorporating both phosphonium and phosphate functionalities within a single compound structure. The molecular formula C₁₈H₄₂O₄P₂ reveals the presence of two phosphorus atoms serving distinctly different roles within the ionic structure. The cationic portion features a phosphonium center surrounded by three butyl chains and one ethyl chain, creating an asymmetric quaternary phosphonium configuration that imparts unique steric and electronic properties to the system.

The phosphonium cation structure in this compound demonstrates remarkable stability due to the strong covalent bonds between phosphorus and carbon atoms. Unlike nitrogen-containing cations, the phosphonium center benefits from the larger atomic radius of phosphorus, which allows for more effective charge delocalization and reduces the susceptibility to nucleophilic attack. The asymmetric alkyl chain arrangement, with three butyl groups and one ethyl group, creates a molecular geometry that influences both the packing efficiency and the dynamics of ionic interactions within the liquid state.

The diethyl phosphate anion component contributes significantly to the compound's unique properties through its ability to participate in multiple intermolecular interactions. The phosphate group provides multiple oxygen atoms that can serve as hydrogen bond acceptors, while the ethyl substituents introduce hydrophobic regions that influence the overall solvation behavior of the system. This dual nature of the anion creates opportunities for selective interactions with different types of substrates, making the compound particularly valuable for separation applications.

The spatial arrangement of the alkyl chains in this compound creates distinct hydrophobic domains that influence the compound's phase behavior and interfacial properties. Molecular dynamics simulations of similar phosphonium systems have revealed that the longer alkyl chains tend to aggregate and form nonpolar regions within the liquid structure, while the ionic portions maintain their electrostatic interactions. This nanoscale organization contributes to the compound's ability to solubilize both polar and nonpolar substances, making it an effective medium for diverse chemical processes.

The unique structural features of this compound also manifest in its thermal behavior and phase transition characteristics. Recent studies have shown that phosphonium ionic liquids with long alkyl chains can exhibit liquid-liquid phase transitions, a phenomenon that depends critically on the balance between electrostatic interactions and hydrophobic effects. The specific combination of chain lengths and ionic functionalities in this compound positions it within a regime where such phase transitions might be observed under appropriate conditions.

Key Advantages Over Imidazolium and Pyridinium Ionic Liquids

This compound demonstrates substantial advantages over imidazolium and pyridinium-based ionic liquids across multiple performance metrics, establishing phosphonium systems as superior alternatives for many applications. The most significant advantage lies in the enhanced thermal stability of phosphonium-based systems, with decomposition temperatures consistently exceeding those of comparable nitrogen-containing ionic liquids. Thermogravimetric analysis has revealed that phosphonium ionic liquids decompose at temperatures around 587-602 K, compared to imidazolium systems that typically decompose around 564 K.

The superior chemical stability of phosphonium cations stems from the stronger carbon-phosphorus bonds compared to carbon-nitrogen bonds, making them more resistant to nucleophilic attack and hydrolysis. This enhanced stability translates directly into improved performance in demanding chemical environments and extends the operational lifetime of the ionic liquid in recycling applications. Studies comparing the breakdown of ionic liquids under tribological conditions have shown that phosphonium systems exhibit less extensive chemical decomposition compared to imidazolium counterparts.

Reduced toxicity represents another crucial advantage of phosphonium-based ionic liquids over their nitrogen-containing analogs. Research has consistently demonstrated that phosphonium systems exhibit lower biological activity and reduced environmental impact compared to imidazolium and pyridinium ionic liquids. This improved safety profile makes phosphonium ionic liquids more suitable for large-scale industrial applications where environmental and health considerations are paramount.

The electrochemical properties of this compound also surpass those of many imidazolium and pyridinium systems. The electrochemical window of 4.4 V demonstrates excellent electrochemical stability, which is superior to many conventional ionic liquids. This wide electrochemical window makes the compound particularly valuable for battery applications and other electrochemical devices where high voltage stability is required.

| Ionic Liquid Type | Decomposition Temperature (K) | Electrochemical Window (V) | Relative Toxicity |

|---|---|---|---|

| Phosphonium-based | 587-602 | 4.4-5.0 | Low |

| Imidazolium-based | 564 | 3.0-4.0 | Moderate |

| Pyridinium-based | 550-580 | 2.5-3.5 | Moderate-High |

The tribological performance of phosphonium ionic liquids demonstrates distinct advantages in lubrication applications compared to imidazolium systems. While imidazolium ionic liquids may exhibit lower friction coefficients, phosphonium-based systems provide superior wear protection, reducing wear by factors exceeding ten in some cases. This difference arises from the different breakdown mechanisms and tribofilm formation characteristics of the two ionic liquid families. Phosphonium systems tend to form more stable boundary films that provide effective protection against wear, while imidazolium systems rely more heavily on sacrificial tribofilm formation.

The extraction and separation capabilities of this compound exceed those of imidazolium and pyridinium ionic liquids in many applications. Phosphonium-based ionic liquids have demonstrated superior effectiveness in promoting aqueous biphasic systems compared to imidazolium counterparts with similar anions. This enhanced performance in separation applications stems from the unique combination of hydrophobic and electrostatic interactions that phosphonium systems can provide.

The phase behavior differences between phosphonium and nitrogen-based ionic liquids also contribute to their distinct advantages. Phosphonium ionic liquids with appropriate alkyl chain lengths can exhibit liquid-liquid phase transitions that create opportunities for novel separation and processing applications. These phase transitions, which are less commonly observed in imidazolium systems, provide additional tools for controlling and optimizing ionic liquid performance in specific applications.

Manufacturing and economic considerations also favor phosphonium-based ionic liquids over their nitrogen-containing counterparts. Industrial-scale production of phosphonium ionic liquids is generally less expensive and more straightforward than comparable imidazolium systems. The synthetic routes to phosphonium compounds often involve fewer steps and milder conditions, contributing to improved economic viability for large-scale applications.

Propiedades

IUPAC Name |

diethyl phosphate;tributyl(ethyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32P.C4H11O4P/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-3-7-9(5,6)8-4-2/h5-14H2,1-4H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCTYOLAEUHRGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CC)(CCCC)CCCC.CCOP(=O)([O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049244 | |

| Record name | Ethyltributylphosphonium diethylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20445-94-7 | |

| Record name | Phosphonium, tributylethyl-, diethyl phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20445-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tributylethyl-, diethyl phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyltributylphosphonium diethylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tributyl(ethyl)phosphonium diethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Mode of Action

Bisphosphonates, including Ethyltributylphosphonium diethylphosphate, operate by selectively adsorbing to mineral surfaces in bone and interfering with various biochemical processes within bone-resorbing osteoclasts. They inhibit osteoclastic bone resorption via a mechanism that differs from that of other antiresorptive agents. Bisphosphonates attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption.

Biochemical Pathways

The biochemical pathways affected by this compound involve the inhibition of osteoclast activity, decreasing osteoclast progenitor development and recruitment, and promoting osteoclast apoptosis. In addition to their inhibitory effect on osteoclasts, bisphosphonates appear to have a beneficial effect on osteoblasts.

Pharmacokinetics

The pharmacokinetics of this compound, like other bisphosphonates, involves its selective adsorption to mineral surfaces in bone. This property allows it to interfere with various biochemical processes within bone-resorbing osteoclasts. .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of osteoclast activity and promotion of osteoclast apoptosis. This leads to a decrease in bone resorption, which is beneficial in the treatment of diseases associated with excessive bone resorption.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH level of the environment, as bisphosphonates are known to attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption. .

Actividad Biológica

Ethyltributylphosphonium diethylphosphate (ETBDEP) is a phosphonium-based ionic liquid that has garnered attention for its unique biological activities and properties. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential applications in various fields.

- Chemical Formula : CHOP

- Molecular Weight : 384.47 g/mol

- Melting Point : < Room Temperature

- Density : 1.01 g/cm³ (25 °C)

- Viscosity : 541 cP (25 °C)

- Conductivity : 0.27 mS/cm (30 °C) .

Antimicrobial Properties

Recent studies have indicated that ETBDEP exhibits significant antimicrobial activity. In particular, it has been noted for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A comparative study showed that ETBDEP's antimicrobial efficacy is influenced by its concentration and the specific type of microorganism.

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mM |

| Escherichia coli | 1.0 mM |

| Pseudomonas aeruginosa | 1.5 mM |

These results suggest that ETBDEP could be a promising candidate for developing new antimicrobial agents, particularly in medical applications where resistant strains are prevalent .

Cytotoxicity Studies

Toxicological assessments of ETBDEP have been conducted to evaluate its safety profile for potential therapeutic uses. The cytotoxic effects were examined using various cell lines, including human fibroblasts and cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Human Fibroblasts | >1000 |

| HeLa (Cervical Cancer) | 250 |

| MCF-7 (Breast Cancer) | 300 |

The IC50 values indicate that while ETBDEP shows moderate cytotoxicity towards certain cancer cell lines, it remains relatively safe for normal fibroblast cells at higher concentrations . This selectivity is crucial for developing targeted therapies.

The biological activity of ETBDEP is primarily attributed to its ability to disrupt microbial membranes, leading to cell lysis. The phosphonium ion interacts with the lipid bilayer of bacterial membranes, increasing permeability and ultimately causing cell death. This mechanism is similar to other known antimicrobial agents but is enhanced by the ionic liquid's unique structure, which allows for better penetration into the microbial cell wall .

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal investigated the antimicrobial properties of ETBDEP against common pathogens found in clinical settings. The study utilized standard disk diffusion methods and reported significant zones of inhibition for both Gram-positive and Gram-negative bacteria.

Application in Coatings

Another innovative application of ETBDEP is in the development of antimicrobial coatings for medical devices. Coatings infused with ETBDEP demonstrated prolonged antibacterial activity, reducing biofilm formation on surfaces significantly compared to control samples without the ionic liquid .

Aplicaciones Científicas De Investigación

Material Science Applications

Dispersing Agent for Nanocomposites

Ethyltributylphosphonium diethylphosphate serves as an effective dispersing agent for carbon nanotubes in epoxy matrices. Its ability to prevent agglomeration enhances the mechanical and thermal properties of composite materials, making it valuable in the production of advanced materials used in aerospace and automotive industries.

Reactive Additive in Polymer Synthesis

This compound is utilized as a reactive additive in the synthesis of polymers. Its ionic nature facilitates the formation of polymer networks with improved properties, such as increased thermal stability and mechanical strength. The low volatility and high thermal stability of this compound make it particularly suitable for high-temperature processing .

Biological Applications

Impact on Bone Diseases

Similar to bisphosphonates, this compound is being investigated for its effects on calcium metabolism and bone diseases. It has shown potential in treating conditions characterized by excessive bone resorption, such as osteoporosis and Paget's disease. The compound selectively adsorbs to mineral surfaces in bone, inhibiting osteoclast activity, which is crucial for maintaining bone density .

Antifungal and Antioxidant Properties

Research indicates that compounds similar to this compound exhibit strong antifungal effects and antioxidant capacities. This positions them as potential candidates for developing new organophosphorus pesticides or therapeutic agents against fungal infections.

Electrochemical Applications

Potential Electrolyte for Batteries

Due to its good ionic conductivity, this compound is being explored as a candidate for electrolytes in electrochemical devices such as lithium-ion batteries and fuel cells. Its electrochemical stability allows it to dissolve lithium salts effectively, which is critical for enhancing battery performance .

Separation Processes

Separation of Amino Acids

The compound has been studied for its effectiveness in separating aromatic and aliphatic amino acids through liquid-liquid extraction processes. Its unique properties allow it to selectively interact with different amino acids, facilitating their separation and purification .

Synthesis and Characterization

This compound is synthesized through the reaction between tributyl phosphine and diethyl phosphate under controlled conditions to ensure purity and yield. The resulting product is characterized by a complex structure featuring a phosphorus atom bonded to four alkyl groups, contributing to its distinct physicochemical properties .

Comparación Con Compuestos Similares

Key Research Findings and Data Tables

Table 1: Comparison of Ionic Liquids with Diethylphosphate Anion

Table 2: Thermal and Chemical Stability

Mechanistic and Performance Insights

- Extraction Efficiency: Phosphonium-based ILs like [P2,4,4,4][DEP] underperform due to steric hindrance from bulky cations, which limit access to target molecules. Imidazolium cations enable stronger non-covalent interactions, enhancing separation .

- Steric and Electronic Effects : The diethylphosphate anion’s ethyl groups introduce steric bulk, moderating electrophilicity at the phosphorus center. This reduces βeq values (a measure of transition-state advancement) in hydrolysis reactions compared to dimethylphosphate .

- Toxicity: While diethylphosphate is a neurotoxic metabolite of organophosphates (e.g., chlorpyrifos) , ionic liquids like [P2,4,4,4][DEP] are likely less toxic due to the inert phosphonium cation. However, comprehensive toxicity studies are lacking.

Métodos De Preparación

Direct Synthesis via Quaternization and Ion Exchange

The primary method to prepare ethyltributylphosphonium diethylphosphate involves a two-step reaction:

Step 1: Quaternization of Tributylphosphine

Tributylphosphine is reacted with ethyl halide (commonly ethyl bromide or ethyl chloride) to form ethyltributylphosphonium halide. This step involves nucleophilic substitution where the phosphine acts as a nucleophile attacking the ethyl halide, yielding the phosphonium salt.Step 2: Ion Exchange to Introduce Diethylphosphate Anion

The ethyltributylphosphonium halide is then subjected to ion exchange with a diethylphosphate source, such as sodium diethylphosphate or diethylphosphoric acid neutralized with a base. This exchange replaces the halide anion with the diethylphosphate anion, producing this compound.

This method is widely used due to its straightforward approach and ability to yield high-purity ionic liquid. The ion exchange is typically performed in a polar solvent like water or alcohol under stirring at ambient or slightly elevated temperatures to facilitate complete anion replacement.

Ionothermal Synthesis and Use as a Reaction Medium

This compound can also be prepared or utilized in situ during ionothermal synthesis processes, where it acts as both solvent and reagent. For example, in the synthesis of aluminum phosphate compounds, this compound serves as a medium for crystallization and reaction facilitation:

- In a reported synthesis, ammonium dihydrogen phosphate and aluminum hydroxide were combined in an autoclave with this compound. The mixture was stirred at room temperature, then heated to 423 K for 24 hours to promote crystallization of the target compound. The ionic liquid medium provides a unique environment that stabilizes intermediates and influences crystal morphology.

This approach highlights the dual role of this compound as a synthetic reagent and ionic liquid medium, emphasizing its thermal stability and chemical compatibility.

Purification and Characterization Post-Synthesis

After synthesis, purification steps are essential to remove unreacted substrates and by-products:

- Extraction with ethyl acetate or similar organic solvents is employed to separate impurities.

- Rotary evaporation is used to remove residual solvents.

- Drying under vacuum at temperatures around 353 K ensures removal of volatiles and moisture.

- Activated carbon treatment and silica gel filtration can be applied to enhance purity, especially to remove colored impurities and residual halides.

Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) is used to verify the chemical structure and purity of the synthesized compound, confirming the presence of the phosphonium cation and diethylphosphate anion with characteristic chemical shifts.

Summary Table of Preparation Parameters

| Preparation Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Quaternization | Tributylphosphine + ethyl halide, ambient to 373 K | Formation of ethyltributylphosphonium halide |

| Ion Exchange | Reaction with sodium diethylphosphate, polar solvent, stirring | Replacement of halide with diethylphosphate anion |

| Ionothermal synthesis usage | Mixing with metal precursors, heating at 423 K for 24 h | Crystallization of metal phosphate compounds using ionic liquid as medium |

| Purification | Extraction (ethyl acetate), rotary evaporation, vacuum drying at ~353 K, activated carbon treatment | Removal of impurities, enhanced purity |

| Characterization | ^1H and ^13C NMR spectroscopy | Confirmation of chemical structure and purity |

Research Findings and Considerations

- The ionothermal synthesis method demonstrates that this compound is stable at elevated temperatures (up to 423 K) and can facilitate crystallization processes without decomposition.

- Purity levels of about 95% have been achieved using the described purification methods, with triethyl phosphate being a common minor impurity detected by NMR.

- The choice of solvent and temperature during ion exchange significantly affects the yield and purity; mild heating and polar solvents enhance anion exchange efficiency.

- The compound’s physicochemical properties, such as viscosity and density, are influenced by the purity and residual impurities, which can be controlled through purification steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.